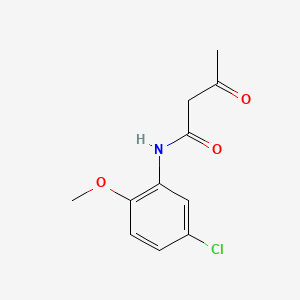

n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165882. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-6-8(12)3-4-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGGSKCDDPPKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068806 | |

| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52793-11-0 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52793-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052793110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52793-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(5-chloro-2-methoxyphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-chloro-2'-methoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-CHLORO-2-METHOXYPHENYL)-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y11EJY685E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

This guide provides a comprehensive overview of the synthesis of n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, a key intermediate in the production of organic pigments.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a deep dive into the reaction pathways, mechanistic details, and practical experimental protocols.

Introduction and Significance

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a valuable chemical intermediate.[1] Its molecular structure, featuring a substituted aromatic ring coupled with a reactive β-ketoamide moiety, makes it a versatile building block in organic synthesis, particularly in the manufacturing of azo pigments. Understanding its synthesis is crucial for the efficient and controlled production of these commercially significant colorants.

Primary Synthesis Pathway: Acetoacetylation of 5-Chloro-2-methoxyaniline

The most direct and industrially relevant method for the synthesis of this compound is the acetoacetylation of 5-chloro-2-methoxyaniline with diketene. This reaction provides a high-yielding and atom-economical route to the desired product.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of diketene. This is followed by the opening of the strained four-membered ring of diketene and subsequent proton transfer to yield the stable β-ketoamide product. The methoxy and chloro substituents on the aniline ring influence the nucleophilicity of the amine, but the reaction proceeds readily under appropriate conditions.

Caption: Simplified reaction mechanism.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |

| 5-Chloro-2-methoxyaniline | 95-03-4 | C₇H₈ClNO | 157.60 |

| Diketene | 674-82-8 | C₄H₄O₂ | 84.07 |

| Toluene | 108-88-3 | C₇H₈ | 92.14 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.76 g (0.1 mol) of 5-chloro-2-methoxyaniline in 100 mL of toluene.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Addition of Diketene: Slowly add 9.25 g (0.11 mol) of diketene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the complete addition of diketene, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to afford this compound as a white to off-white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Caption: Experimental workflow diagram.

Characterization Data

| Property | Value |

| Appearance | White to pink powder[1] |

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 241.67 g/mol [1] |

| Melting Point | 92 °C |

| Purity (by HPLC) | ≥ 98% |

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~9.0 (s, 1H, NH), 8.3-6.9 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂), 2.3 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~205 (C=O, ketone), ~165 (C=O, amide), ~150-120 (Ar-C), ~56 (OCH₃), ~50 (CH₂), ~30 (CH₃).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O ketone stretch), ~1670 (C=O amide I stretch), ~1540 (N-H bend, amide II), ~1250 (C-O stretch).

-

Mass Spectrometry (ESI+): m/z 242.05 [M+H]⁺.

Safety and Handling

-

5-Chloro-2-methoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Diketene: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.

-

This compound: May be harmful if swallowed.

Precautionary Measures: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound via the acetoacetylation of 5-chloro-2-methoxyaniline with diketene is a robust and efficient method. This guide provides the necessary technical details, from mechanistic understanding to a practical experimental protocol, to enable researchers to successfully synthesize and characterize this important chemical intermediate. Adherence to the described procedures and safety precautions is essential for a successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Chemical Properties of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0). This acetoacetanilide derivative is a key intermediate in the chemical industry, primarily utilized in the synthesis of organic pigments. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed examination of the compound's molecular structure, physicochemical characteristics, and synthetic utility. Through a synthesis of available data and established chemical principles, this guide aims to provide a foundational understanding for the effective and safe application of this compound in research and development.

Introduction

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is an organic compound that has garnered significant interest as a versatile chemical intermediate.[1] Its molecular architecture, featuring a substituted aromatic ring coupled with a reactive β-ketoamide moiety, makes it a valuable precursor in the synthesis of a variety of more complex molecules. The primary application of this compound lies in the manufacturing of organic pigments, where it serves as a foundational building block for certain azo dyes.[1] While its role in materials science is established, the exploration of its potential in other areas, such as pharmaceuticals, remains an open field of investigation, particularly given the known biological activities of other acetoanilide derivatives. This guide will delve into the core chemical properties of this compound, providing a technical resource for its application in diverse scientific endeavors.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is paramount for its effective use in experimental settings. The key identifiers and physicochemical properties of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5'-Chloro-2'-methoxyacetoacetanilide, N-Acetoacetyl-5-chloro-2-methoxyaniline[1] |

| CAS Number | 52793-11-0[1] |

| Molecular Formula | C₁₁H₁₂ClNO₃[1] |

| Molecular Weight | 241.67 g/mol [1] |

| InChI Key | HSGGSKCDDPPKMD-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to pink powder | [1] |

| Melting Point | 92 °C | [2] |

| Boiling Point (Predicted) | 396.2 ± 37.0 °C | [3] |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ | [3] |

| Water Solubility | 250 mg/L at 22 °C | [3] |

| logP (Predicted) | 2.1 | [2] |

Molecular Structure and Spectroscopic Analysis

The structural features of this compound are central to its reactivity and function. The molecule consists of a 5-chloro-2-methoxyphenyl group attached to the nitrogen of a 3-oxobutanamide (acetoacetamide) chain.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylene protons of the acetoacetyl group, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene ring. The active methylene protons adjacent to the two carbonyl groups are expected to appear as a singlet, while the methoxy and terminal methyl groups would also present as singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms. This would include distinct peaks for the carbonyl carbons of the amide and ketone, the aromatic carbons (with those attached to chlorine and the methoxy group showing characteristic shifts), the methoxy carbon, the methylene carbon, and the methyl carbon.

-

FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide, C=O stretching of the amide and ketone groups, C-N stretching, C-O stretching of the methoxy group, and C-Cl stretching. Aromatic C-H and C=C stretching vibrations would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the acetyl group. PubChemLite provides predicted collision cross-section values for various adducts of the molecule, which can be useful in mass spectrometry-based analyses.[4]

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through standard amide formation reactions. The two primary and most industrially viable routes involve the reaction of 5-chloro-2-methoxyaniline with either a β-keto-ester or diketene.

Synthetic Routes

Route 1: Condensation with a β-Keto-Ester

This classic approach involves the condensation of 5-chloro-2-methoxyaniline with a β-keto-ester, most commonly ethyl acetoacetate. The reaction is typically carried out at elevated temperatures to drive the elimination of ethanol.

Route 2: Acylation with Diketene

A more efficient and often preferred industrial method is the acylation of 5-chloro-2-methoxyaniline with diketene. This reaction is generally faster and can be performed under milder conditions.

Caption: Primary synthetic pathways to the target compound.

General Experimental Protocol (Acylation with Diketene)

The following is a generalized, illustrative protocol for the synthesis of this compound based on the acylation of the corresponding aniline with diketene. This protocol is adapted from established procedures for analogous N-aryl-3-oxobutanamides.[5]

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 5-chloro-2-methoxyaniline (1.0 equivalent) in an appropriate aprotic solvent (e.g., toluene, ethyl acetate).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Diketene Addition: Slowly add diketene (1.05 equivalents) dropwise via the addition funnel, ensuring the reaction temperature is maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: The crude product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is primarily dictated by the presence of the β-ketoamide functionality. This moiety imparts several key reactive characteristics.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound can exist as a mixture of keto and enol tautomers in solution. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding.

Caption: Keto-enol tautomerism equilibrium.

Reactivity of the Active Methylene Group

The methylene group situated between the two carbonyls is acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations.

Cyclization Reactions

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. For instance, it can react with reagents like p-toluenesulfonic acid to yield 1,4-dihydropyridine derivatives.[1]

Applications

The primary industrial application of this compound is as a crucial intermediate in the manufacture of organic pigments.[1] Specifically, it is used in the synthesis of certain azo pigments, where the active methylene group is coupled with a diazonium salt.

While its use in pigment production is well-documented, the structural motifs present in this compound suggest potential for exploration in other areas. The acetoacetanilide scaffold is found in some biologically active molecules, and derivatives of N-(5-chloro-2-methoxyphenyl) sulfonamides have been investigated for their potential as acetylcholinesterase inhibitors.[6]

Safety and Toxicology

A comprehensive understanding of the toxicological profile and safe handling procedures is essential when working with any chemical compound.

Hazard Identification

According to available safety data sheets, this compound is classified as harmful to aquatic life with long-lasting effects.[7] Some aggregated GHS information also indicates that it may be harmful if swallowed.[2]

Toxicological Data

| Endpoint | Species | Value | Source |

| Acute Oral Toxicity (LD50) | Rat (male/female) | > 2000 mg/kg bw | [7] |

| Toxicity to Fish (LC50) | Danio rerio | 50.96 mg/L (96 h) | [7] |

| Toxicity to Microorganisms (EC50) | Activated sludge | 736.6 mg/L (3 h) | [7] |

Safe Handling and Personal Protective Equipment (PPE)

Standard laboratory safety practices should be employed when handling this compound. This includes:

-

Working in a well-ventilated area, preferably a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

For detailed first-aid measures and disposal considerations, consult the material safety data sheet (MSDS) provided by the supplier.[7]

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily serving as a precursor in the synthesis of organic pigments. Its chemical properties are defined by the interplay of the substituted aromatic ring and the reactive β-ketoamide functionality. This guide has provided a detailed overview of its chemical identity, physicochemical properties, synthetic routes, reactivity, and safety profile. While its current applications are largely in materials science, the structural features of this molecule may warrant further investigation for potential applications in other fields, such as medicinal chemistry. A continued exploration of its synthetic utility and biological activity could unveil new and valuable applications for this versatile compound.

References

"n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" CAS number lookup

An In-Depth Technical Guide to N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide: Synthesis, Properties, and Applications

Introduction: Unveiling a Core Chemical Building Block

In the landscape of synthetic chemistry, certain molecules serve as pivotal intermediates—versatile scaffolds upon which larger, more complex structures are built. This compound, a substituted acetoacetanilide, is a prime example of such a foundational molecule. While not an end-product in itself, its unique combination of a reactive β-ketoamide moiety and a functionalized aromatic ring makes it an indispensable precursor in the synthesis of high-performance azo pigments and a molecule of interest for scaffold-based drug discovery.[1][2]

This technical guide provides an in-depth examination of this compound, moving beyond simple data recitation to explore the causality behind its synthesis and the logic of its application. The information herein is curated for researchers, process chemists, and drug development professionals who require a comprehensive understanding of this key intermediate.

Core Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of any scientific investigation. The key identifiers and experimentally determined properties for this compound are summarized below.

Chemical Identity

The structure of this compound features a central amide linkage between a 5-chloro-2-methoxyaniline fragment and an acetoacetyl group. This arrangement is key to its utility, particularly the reactivity of the methylene group situated between the two carbonyls.

Caption: Figure 1. Chemical Structure of this compound.

Physicochemical Data

The compound is typically isolated as a stable, crystalline solid. Its properties are critical for determining appropriate solvents for reaction and purification, as well as for storage conditions.

| Property | Value | Source(s) |

| CAS Number | 52793-11-0 | [1][2] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [3] |

| Molecular Weight | 241.67 g/mol | [3] |

| Appearance | White to pink crystalline powder | [1] |

| Melting Point | 92 °C | [3] |

| Synonyms | 5'-Chloro-2'-methoxyacetoacetanilide, Acetoacetic acid-(5-chloro-2-methoxy-anilide) | [1][2] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

| XLogP3 | 2.1 | [3] |

Synthesis Methodology: Acetoacetylation of 5-Chloro-2-methoxyaniline

The synthesis of this compound is fundamentally an acylation reaction where the nucleophilic amine of 5-Chloro-2-methoxyaniline attacks a suitable acetoacetylating agent. The two most industrially relevant and scientifically sound methods involve reaction with diketene or transamidation with a β-ketoester like ethyl acetoacetate.

The choice between these precursors is often a practical one. Diketene is highly reactive and the reaction can be driven to completion at lower temperatures, often with stoichiometric efficiency. However, it is a hazardous reagent requiring specialized handling. Ethyl acetoacetate is safer and more common, but the reaction is an equilibrium process that requires higher temperatures to drive off the ethanol byproduct and ensure a high yield.

Caption: Figure 2. General workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol (Exemplified with Ethyl Acetoacetate)

This protocol is a validated, self-consistent procedure derived from established methods for N-aryl-3-oxobutanamide synthesis.[4][5]

Materials:

-

5-Chloro-2-methoxyaniline (1.0 eq., CAS: 95-03-4)

-

Ethyl acetoacetate (1.2 eq.)

-

Solvent (optional, e.g., Toluene or Xylene) or neat conditions

-

Ethanol (for recrystallization)

-

Deionized Water

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Buchner funnel and filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 5-Chloro-2-methoxyaniline (1.0 eq.) and ethyl acetoacetate (1.2 eq.). While a solvent is not strictly necessary, toluene can be used to facilitate a more homogenous reaction mixture.

-

Heating and Condensation: Heat the mixture to 120-140°C under constant stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline. Ethanol is liberated as a byproduct during the condensation.[4]

-

Reaction Completion: Maintain the temperature for 2-4 hours, or until TLC analysis confirms the reaction is complete.

-

Isolation: Cool the reaction mixture to ambient temperature. The crude product will often solidify upon cooling. If a solvent was used, it can be removed under reduced pressure.

-

Purification: The resulting solid is purified by recrystallization. A common and effective solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals of this compound.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Core Applications and Chemical Utility

The utility of this compound stems directly from its structure. The active methylene group (the -CH₂- between the carbonyls) is readily deprotonated and can react with electrophiles, most notably diazonium salts.

Intermediate for Azo Pigments

The primary industrial application of this compound is as a "coupling component" in the synthesis of diazo pigments.[2][6] In this process, an aromatic amine is diazotized and then reacted with the acetoacetanilide. The active methylene carbon of the acetoacetanilide attacks the diazonium salt, forming a highly conjugated azo compound. These molecules are intensely colored and are used as high-performance pigments in inks, plastics, and coatings.

For example, it serves as a precursor to Pigment Yellow 111 (CAS 15993-42-7), where it is coupled with a diazotized 2-methoxy-4-nitroaniline derivative.[6][7]

Caption: Figure 3. Role as a coupling component in azo pigment synthesis.

Scaffold in Pharmaceutical and Medicinal Chemistry

While specific large-scale drug syntheses are not prominently documented in public literature, the β-ketoamide scaffold is of significant interest in drug development. This functional group can be used to synthesize a variety of heterocyclic compounds, such as pyrimidines, pyridones, and pyrazoles, which are common cores in bioactive molecules.[1] For instance, a reported reaction shows its use in synthesizing a dihydropyridine derivative.[1] The methoxy and chloro substituents on the phenyl ring provide handles for modifying solubility, lipophilicity, and metabolic stability, making it a valuable starting point for creating libraries of compounds for biological screening.[8]

Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. This compound must be handled in accordance with its Safety Data Sheet (SDS).

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Oral Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] |

| Environmental Hazard | H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS: 52793-11-0) is a strategically important chemical intermediate whose value is defined by the reactivity of its β-ketoamide functional group. Its primary, well-established role as a precursor to high-performance azo pigments underscores its industrial significance. Furthermore, its structural motifs present a versatile and promising scaffold for the exploration of new chemical entities in pharmaceutical research. The synthetic protocols outlined in this guide, based on robust and well-understood acetoacetylation chemistry, provide a reliable framework for the laboratory-scale preparation of this compound, enabling further research and development in materials science and drug discovery.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 52793-11-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. sciforum.net [sciforum.net]

- 6. CAS 15993-42-7: N-(5-Chloro-2-methoxyphenyl)-2-[2-(2-metho… [cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. asianpubs.org [asianpubs.org]

"n-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide" molecular structure analysis

An In-Depth Technical Guide to the Molecular Structure of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Abstract: This technical guide provides a comprehensive molecular structure analysis of this compound (CAS No. 52793-11-0), a key intermediate in the synthesis of organic pigments and a scaffold of interest in pharmaceutical research. This document delves into the compound's structural features, including its inherent keto-enol tautomerism, and provides a detailed, predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, a prototypical synthesis workflow is presented, grounded in established chemical principles. The guide also explores the potential biological significance of the acetoacetanilide scaffold, particularly in the context of anti-inflammatory drug development, by examining its relationship with cyclooxygenase (COX) enzymes. This paper is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, functional understanding of this molecule.

Introduction and Physicochemical Profile

This compound is a substituted aromatic amide belonging to the acetoacetanilide class. Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring coupled to a reactive β-ketoamide chain, makes it a versatile precursor in various chemical industries.[1][2] While it is primarily utilized as an intermediate for organic pigments, the acetoacetanilide core is a well-recognized pharmacophore, suggesting potential applications in medicinal chemistry.[3][4]

The fundamental properties of this compound are summarized below for baseline characterization.

| Property | Value | Reference |

| CAS Number | 52793-11-0 | [3] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [3] |

| Molecular Weight | 241.67 g/mol | [3] |

| Appearance | White to pink powder | |

| Melting Point | 92 °C | [3] |

| Topological Polar Surface Area | 55.4 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 4 | [3] |

| SMILES | CC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)OC | [5][6] |

| InChI | InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-6-8(12)3-4-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15) | [5][6] |

Core Molecular Structure and Elucidation

The structural analysis of this compound is centered on two key features: the arrangement of substituents on the aromatic ring and the dynamic nature of the β-ketoamide side chain.

The Acetoacetanilide Backbone and Keto-Enol Tautomerism

A defining characteristic of 3-oxobutanamides is their existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form.[7][8] This is a constitutional isomerism where the isomers, called tautomers, spontaneously interconvert through the migration of a proton and the shifting of pi-electrons.[8]

-

Keto Form: Contains two distinct carbonyl groups (a ketone at C3 and an amide at C1) separated by a methylene group (C2).

-

Enol Form: Formed by the migration of a proton from the α-carbon (C2) to the ketone oxygen, resulting in a hydroxyl group and a C=C double bond. This form is stabilized by conjugation and the potential for intramolecular hydrogen bonding between the enolic hydroxyl and the amide carbonyl.

For most simple carbonyl compounds, the keto form is overwhelmingly favored thermodynamically.[9] However, for β-dicarbonyl systems like this one, the enol form can be significantly populated due to the stability conferred by the conjugated pi system and intramolecular hydrogen bonding, which creates a pseudo-six-membered ring.[8] The equilibrium can be catalyzed by either acid or base.[9]

Caption: Keto-Enol Tautomeric Equilibrium.

Predictive Spectroscopic Signature Analysis

While direct experimental spectra for this specific compound are not widely published, a robust and reliable spectroscopic profile can be predicted based on fundamental principles of NMR, IR, and Mass Spectrometry. This predictive analysis is an essential tool for structural verification.

The ¹H NMR spectrum is expected to show distinct signals for both the keto and enol tautomers, with the relative integration of these signals reflecting their equilibrium ratio. The following predictions are for the major keto form in a standard solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (acetyl) | ~2.3 | Singlet (s) | 3H | Methyl group adjacent to a ketone carbonyl. |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | Methoxy group on an aromatic ring. |

| -CH₂- (methylene) | ~3.6 | Singlet (s) | 2H | Active methylene group between two carbonyls. |

| Ar-H (H6) | ~8.3 | Doublet (d) | 1H | Ortho to the electron-withdrawing amide group and deshielded. |

| Ar-H (H4) | ~7.1 | Doublet of doublets (dd) | 1H | Ortho to chlorine, meta to amide. |

| Ar-H (H3) | ~6.9 | Doublet (d) | 1H | Ortho to the electron-donating methoxy group. |

| -NH- (amide) | ~9.5 | Broad Singlet (br s) | 1H | Amide proton, often broad and downfield. |

-

Insight: The presence of a separate set of signals, particularly a vinyl proton (~5.5 ppm) and a very downfield, sharp enolic -OH (~12-14 ppm), would be definitive proof of the enol tautomer. The absence of a methylene signal at ~3.6 ppm would accompany the appearance of these enol signals.

The ¹³C NMR spectrum provides a carbon map of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| -CH₃ (acetyl) | ~30 | Aliphatic methyl carbon. |

| -OCH₃ | ~56 | Methoxy carbon. |

| -CH₂- (methylene) | ~50 | Active methylene carbon. |

| Ar-C (C1', C2', C5') | 120 - 150 | Aromatic carbons attached to heteroatoms (N, O, Cl) will be at the extremes of this range. |

| Ar-C (C3', C4', C6') | 110 - 130 | Aromatic carbons bearing hydrogen. |

| C=O (amide) | ~165 | Amide carbonyl carbon, typically upfield of ketone. |

| C=O (ketone) | ~202 | Ketone carbonyl carbon, highly deshielded. |

IR spectroscopy is invaluable for identifying key functional groups by their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Significance |

| N-H (amide) | 3300 - 3250 | Stretch | Confirms the presence of the secondary amide. |

| C-H (aromatic) | 3100 - 3000 | Stretch | Indicates the aromatic ring. |

| C-H (aliphatic) | 3000 - 2850 | Stretch | Corresponds to -CH₃ and -CH₂ groups. |

| C=O (ketone) | ~1725 | Stretch | Characteristic sharp absorption for the ketone. |

| C=O (amide I band) | ~1670 | Stretch | Confirms the amide carbonyl. |

| N-H (amide II band) | ~1550 | Bend | A secondary indicator of the amide linkage. |

| C-O (aryl ether) | 1250 - 1200 | Stretch | Indicates the Ar-O-CH₃ bond. |

Electron Impact Mass Spectrometry (EI-MS) would reveal the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺•): A peak at m/z ≈ 241 (for ³⁵Cl) and a smaller peak at m/z ≈ 243 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

-

Key Fragmentation Pathways: The amide bond and the acyl group are common points of cleavage.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Chemical Reactivity

Understanding the synthesis of a molecule provides insight into its chemical stability and reactive sites.

Retrosynthetic Analysis

A logical disconnection approach reveals the most practical starting materials for the synthesis of this compound. The primary disconnection is at the amide bond, a robust and reliable bond-forming strategy.

Caption: Retrosynthetic analysis of the target molecule.

Prototypical Synthetic Workflow

The synthesis involves the acylation of 5-chloro-2-methoxyaniline. Diketene is a highly efficient acetoacetylating agent for this purpose. The following protocol is a representative method.

Reaction: 5-Chloro-2-methoxyaniline + Diketene → this compound

Protocol:

-

Vessel Preparation: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The system is kept under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: 5-Chloro-2-methoxyaniline (1.0 eq) is dissolved in a suitable aprotic solvent, such as toluene or ethyl acetate.

-

Reaction Initiation: The solution is brought to a moderate temperature (e.g., 40-50 °C). Diketene (1.05 eq) is added dropwise via the dropping funnel, ensuring the temperature does not exceed 60 °C.

-

Causality Insight: This reaction is exothermic. Slow addition is critical to prevent runaway reactions and the formation of side products. The aniline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the strained diketene ring, leading to ring-opening and acetoacetylation.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates directly from the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.

-

Purification: The crude solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove impurities, and then dried under vacuum. Recrystallization from a solvent like ethanol or isopropanol can be performed for higher purity.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and match the literature value (92 °C).[3] Spectroscopic analysis (NMR, IR) should also be performed to confirm the structure.

-

Potential Biological Significance and Applications

While primarily an industrial intermediate, the acetoacetanilide scaffold is present in various biologically active molecules. Derivatives of this class have shown potential as anti-inflammatory, antimicrobial, and analgesic agents.[4][10][11]

The most explored mechanism for the anti-inflammatory and analgesic activity of related acetanilide compounds is the inhibition of cyclooxygenase (COX) enzymes.[10][12] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12]

Caption: Role of COX enzymes in inflammation and the site of action for potential inhibitors.

Expert Insight: The structure of this compound, with its specific substitution pattern, could be used as a starting point or fragment in a drug discovery program. The chloro and methoxy groups can modulate the molecule's lipophilicity, electronic properties, and metabolic stability, which are critical parameters for tuning biological activity and pharmacokinetic profiles.

Conclusion

This compound is a molecule whose simple appearance belies a rich chemical character. Its structure is defined by the interplay between a substituted aromatic ring and a dynamic β-ketoamide functional group, which exists in a state of keto-enol tautomerism. Through predictive spectroscopic analysis, a clear and verifiable fingerprint for this molecule has been established, providing a benchmark for its identification and quality control. The straightforward and high-yielding synthesis makes it an accessible building block for more complex chemical structures, whether for advanced materials or as a scaffold for novel therapeutic agents targeting pathways such as cyclooxygenase-mediated inflammation. This guide provides the foundational knowledge necessary for scientists to confidently utilize and explore the full potential of this versatile chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 52793-11-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. PubChemLite - this compound (C11H12ClNO3) [pubchemlite.lcsb.uni.lu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Spectroscopic Characterization of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(5-chloro-2-methoxyphenyl)-3-oxobutanamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a multi-faceted spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established principles of spectroscopic interpretation, this guide serves as a comprehensive resource for the characterization of this and structurally related compounds.

Introduction

This compound (CAS No. 52793-11-0) is a chemical intermediate often utilized in the synthesis of organic pigments.[1] Its molecular structure, comprising a substituted aromatic ring, an amide linkage, and a keto-enol tautomeric system, presents a rich landscape for spectroscopic investigation. Understanding the distinct spectral signatures of this compound is paramount for quality control, reaction monitoring, and the development of novel derivatives. This guide offers a detailed exploration of its ¹H NMR, ¹³C NMR, IR, and MS data, providing the foundational knowledge necessary for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound is key to interpreting its spectroscopic data. The molecule's key features include a 1,2,4-trisubstituted benzene ring, a methoxy group, a chloro substituent, an amide functional group, and a β-dicarbonyl moiety capable of keto-enol tautomerism.

Figure 1: Chemical structure of this compound.

Spectroscopic Data Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methoxy, methylene, and methyl protons. The presence of keto-enol tautomerism can lead to the observation of two sets of signals for the acyl fragment.

-

Aromatic Protons (δ 6.9-8.5 ppm): The three protons on the substituted benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, influenced by their coupling with each other.

-

Amide Proton (δ 9.5-10.5 ppm): A broad singlet corresponding to the N-H proton is expected, with its chemical shift being solvent-dependent.

-

Methoxy Protons (δ 3.9 ppm): A sharp singlet integrating to three protons will be characteristic of the -OCH₃ group.

-

Methylene Protons (δ 3.6 ppm): The -CH₂- protons of the butanamide chain are expected to appear as a singlet.

-

Methyl Protons (δ 2.3 ppm): A singlet integrating to three protons will correspond to the terminal methyl group.

-

Enol Proton (variable): If the enol form is present, a broad singlet for the hydroxyl proton may be observed, the chemical shift of which is highly variable.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbons (δ 165-205 ppm): Two distinct signals are expected for the amide and ketone carbonyl carbons.

-

Aromatic Carbons (δ 110-155 ppm): Six signals will correspond to the carbons of the benzene ring, with their chemical shifts influenced by the chloro and methoxy substituents.

-

Methoxy Carbon (δ 56 ppm): A single peak for the methoxy carbon.

-

Methylene Carbon (δ 50 ppm): A signal for the -CH₂- carbon.

-

Methyl Carbon (δ 30 ppm): A signal for the terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

N-H Stretch (3200-3400 cm⁻¹): A moderate to sharp absorption band corresponding to the amide N-H stretching vibration.

-

C-H Stretches (2850-3100 cm⁻¹): Aromatic and aliphatic C-H stretching bands.

-

C=O Stretches (1650-1720 cm⁻¹): Two strong absorption bands are expected for the amide and ketone carbonyl groups. The presence of the enol form may lead to a broader carbonyl absorption.

-

C=C Stretch (1450-1600 cm⁻¹): Aromatic C=C stretching vibrations.

-

C-O Stretch (1000-1300 cm⁻¹): A strong band corresponding to the aryl-ether C-O stretch.

-

C-Cl Stretch (600-800 cm⁻¹): A moderate to strong absorption for the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 241.67 g/mol .[2] The mass spectrum should show a molecular ion peak at m/z 241 and an M+2 peak at m/z 243 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

-

Key Fragmentation Patterns: Common fragmentation pathways would involve the cleavage of the amide bond and loss of the acyl group.

| Spectroscopic Data Summary | |

| Molecular Formula | C₁₁H₁₂ClNO₃[2] |

| Molecular Weight | 241.67 g/mol [2] |

| Predicted ¹H NMR Chemical Shifts (ppm) | Aromatic H: 6.9-8.5, Amide H: 9.5-10.5, Methoxy H: 3.9, Methylene H: 3.6, Methyl H: 2.3 |

| Predicted ¹³C NMR Chemical Shifts (ppm) | Carbonyl C: 165-205, Aromatic C: 110-155, Methoxy C: 56, Methylene C: 50, Methyl C: 30 |

| Characteristic IR Absorptions (cm⁻¹) | N-H: 3200-3400, C=O: 1650-1720, C-O: 1000-1300, C-Cl: 600-800 |

| Mass Spectrometry (m/z) | [M]⁺: 241, [M+2]⁺: 243 |

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using the same sample.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty accessory before running the sample.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

Figure 2: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. While experimental data is not widely available in the public domain, a thorough understanding of spectroscopic principles allows for a reliable prediction of its NMR, IR, and MS spectra. This guide provides a comprehensive framework for the analysis and interpretation of these data, serving as a valuable tool for researchers in the field. The methodologies and predicted spectral features detailed herein offer a robust starting point for the empirical characterization of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide (CAS No. 52793-11-0), a key intermediate in the synthesis of organic pigments.[1][2] This document integrates theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a thorough understanding of its behavior in various solvent systems. We will explore the physicochemical properties governing its solubility, present established quantitative data, and detail robust experimental protocols for its determination.

Introduction: The Significance of Solubility for a Pigment Intermediate

This compound is an acetoacetanilide derivative primarily utilized in the chemical industry for manufacturing arylide yellow and other organic pigments.[1][2] The solubility of this intermediate is not merely a physical constant; it is a critical process parameter that dictates the efficiency of synthesis, the feasibility of purification methods like crystallization, and the ultimate quality, crystal form, and performance of the final pigment product. In pharmaceutical contexts, where similar molecular scaffolds are often explored, solubility is a primary determinant of a compound's potential bioavailability and developability.[3]

Understanding and controlling the solubility of this compound allows scientists to:

-

Optimize reaction conditions for synthesis to ensure homogeneous reaction mixtures and maximize yield.

-

Design effective crystallization protocols for purification, controlling particle size and purity.

-

Select appropriate solvent systems for analytical characterization.

-

Formulate stable dispersions or solutions depending on the end-use application.

This guide provides the foundational knowledge required to make informed decisions regarding solvent selection and solubility testing for this important chemical intermediate.

Physicochemical Profile and Theoretical Solubility Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as an excellent qualitative predictor, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5]

Key Physicochemical Properties

A summary of the critical physicochemical properties for this compound is presented below. These parameters provide quantitative insight into its potential solubility behavior.

| Property | Value | Source |

| CAS Number | 52793-11-0 | [6][7] |

| Molecular Formula | C₁₁H₁₂ClNO₃ | [6][8] |

| Molecular Weight | 241.67 g/mol | [6][8][9] |

| Melting Point | 92 °C | [6][10] |

| Water Solubility | 250 mg/L (at 22 °C) | [6][10] |

| Predicted pKa | 10.98 ± 0.46 | [6][10] |

| LogP (XLogP3) | 2.1 - 2.27 | [8][9] |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | [8][9] |

| Hydrogen Bond Donors | 1 | [8][9] |

| Hydrogen Bond Acceptors | 3 | [8][9] |

Structural Interpretation and Causality

The molecular structure of this compound features a delicate balance of polar and non-polar regions, which explains its behavior across a solvent spectrum.

-

Polar Moieties: The molecule contains an amide group (-C(O)NH-) and a β-dicarbonyl system (-C(O)CH₂C(O)-). These groups are capable of participating in hydrogen bonding (one donor site on the amide nitrogen, three acceptor sites on the oxygen atoms) and strong dipole-dipole interactions.[8][9] This suggests a propensity for solubility in polar solvents, particularly those that can act as hydrogen bond partners. The related compound, acetoacetanilide, is known to be soluble in dilute alkali, ethanol, and chloroform.[11]

-

Non-Polar Moiety: The substituted phenyl ring (5-chloro-2-methoxyphenyl) is predominantly hydrophobic. This large, non-polar surface area promotes solubility in organic solvents of low to moderate polarity through van der Waals interactions.

-

Predictive Analysis: The LogP value of ~2.2 indicates a moderate level of lipophilicity, suggesting that the compound will be significantly more soluble in organic solvents than in water.[8][9] The measured water solubility of 250 mg/L confirms its classification as poorly soluble in aqueous media.[6][10] The TPSA of 55.4 Ų is moderate, further supporting the idea of a molecule that is not extremely polar but possesses sufficient polar functionality to interact with polar organic solvents.[8][9]

Advanced Prediction: Hildebrand and Hansen Solubility Parameters

For a more quantitative prediction, solubility parameter theories, such as the Hildebrand and Hansen models, are invaluable.[12][13] The Hildebrand solubility parameter (δ) provides a numerical estimate of the cohesive energy density of a substance.[12][14] A solute will be most soluble in a solvent with a similar δ value. While the exact parameter for our target compound is not published, we can infer its behavior by comparing it to solvents. Given its structure, it is expected to have a moderate δ value and be most soluble in solvents like acetone, ethyl acetate, and chlorinated solvents, while showing poor solubility in highly non-polar solvents like hexane and highly polar, structured solvents like water.

Experimental Solubility Determination: A Validated Protocol

While theoretical predictions are useful for initial screening, precise solubility data must be determined empirically. The Shake-Flask Method is the gold-standard technique for measuring thermodynamic equilibrium solubility and is widely accepted in industrial and regulatory settings.[15][16][17]

Experimental Workflow: The Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient duration to reach equilibrium. The concentration of the solute in the clear, saturated supernatant is then quantified.[16]

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Protocol

-

Material Preparation: Accurately weigh an amount of this compound into a series of glass vials, ensuring the amount is in clear excess of its estimated solubility.

-

Solvent Addition: Dispense a precise volume (e.g., 5.0 mL) of the desired test solvent into each vial. Include a range of solvents covering different polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C). Agitate the samples for a period of 24 to 72 hours to ensure equilibrium is reached.[16][17]

-

Phase Separation: Remove the vials from the shaker and centrifuge them at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solid material.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet. Immediately filter the aliquot through a chemically resistant 0.45 µm syringe filter to remove any fine particulates.[18]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC) to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method as described in the following section.

Analytical Quantification of Solute Concentration

The accuracy of a solubility measurement hinges on the precise quantification of the dissolved compound. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity.[3][19][20]

Caption: Logic for selecting an analytical quantification method.

Protocol for Quantification by HPLC-UV

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock, prepare a series of at least five calibration standards through serial dilution.[19]

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area response from the UV detector. Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

-

Sample Analysis: Inject the prepared (and diluted) sample from the shake-flask experiment into the HPLC system under the same conditions.

-

Calculation: Using the peak area obtained from the sample and the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample. Correct for the dilution factor to determine the final solubility in the original solvent.

Solubility (mg/mL) = (Concentration from Curve) x (Dilution Factor)

Summary and Practical Recommendations

This compound is a molecule of moderate lipophilicity, characterized by poor aqueous solubility (250 mg/L) and an anticipated good solubility in a range of moderately polar to polar aprotic organic solvents.[6][10]

For the Researcher:

-

Synthesis: Solvents like toluene, ethyl acetate, or acetone are likely good candidates for reaction media, depending on the other reagents involved.

-

Purification: Recrystallization is a viable purification strategy. A solvent system where the compound has high solubility when hot and low solubility when cold should be identified. Ethanol/water or toluene/hexane mixtures are common starting points for such optimizations. The principle of increasing solubility with temperature is fundamental to this technique.[4]

-

Analysis: For analytical purposes like HPLC or NMR, solubility is generally high in common solvents like acetonitrile, methanol, and deuterated chloroform or DMSO.

This guide has outlined both the theoretical underpinnings and the practical, validated workflows necessary to confidently assess and utilize the solubility properties of this compound. The protocols described herein represent a self-validating system, ensuring that experimental choices are grounded in established scientific principles, leading to trustworthy and reproducible data.

References

- 1. This compound | 52793-11-0 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. This compound CAS#: 52793-11-0 [m.chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 52793-11-0 [amp.chemicalbook.com]

- 11. ACETOACETANILIDE [qingdaodyes.com]

- 12. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 14. Solubility Parameters-- [cool.culturalheritage.org]

- 15. enamine.net [enamine.net]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. bioassaysys.com [bioassaysys.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmaguru.co [pharmaguru.co]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of the chemical intermediate, N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide. Known by several synonyms including 5'-Chloro-2'-methoxyacetoacetanilide, this compound holds a significant, albeit specialized, position in the history of industrial organic chemistry. Its primary role as a precursor to high-performance azo pigments, particularly C.I. Pigment Yellow 111, links it to the broader historical development of synthetic colorants that defined the visual landscape of the 20th century. This document will delve into the scientific underpinnings of its synthesis, the historical context of its emergence, and its functional role in the chemical industry, tailored for an audience of researchers, scientists, and professionals in drug development and materials science.

Introduction and Chemical Identity

This compound (CAS No. 52793-11-0) is an organic compound belonging to the class of acetoacetanilides.[1] These compounds are characterized by a β-ketoamide functional group attached to a substituted aniline ring. The specific substitutions on the aniline moiety—in this case, a chloro group at the 5-position and a methoxy group at the 2-position—are critical in determining the final properties of the pigments derived from it.[1]

The molecular structure of this compound is presented below:

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5'-Chloro-2'-methoxyacetoacetanilide, Acetoacetic acid-(5-chloro-2-methoxy-anilide) |

| CAS Number | 52793-11-0[1] |

| Molecular Formula | C₁₁H₁₂ClNO₃[1] |

| Molecular Weight | 241.67 g/mol [1] |

| Appearance | White to pink powder[2] |

| Melting Point | 92 °C[1] |

The presence of the acetoacetyl group makes the methylene protons acidic and the carbon atom a nucleophile, rendering the molecule an excellent "coupling component" in azo coupling reactions. This reactivity is the cornerstone of its industrial utility.

Historical Context and Discovery

The story of this compound is intrinsically linked to the rise of synthetic organic pigments in the early 20th century. The broader class of arylide yellows, also known as Hansa yellows, were first discovered in Germany in 1909 by Hermann Wagner.[3] These pigments offered a non-toxic and more lightfast alternative to the heavy-metal-based yellows, such as chrome yellow and cadmium yellow, that were prevalent at the time.[4][5] The first Hansa yellow pigment was patented in 1909 and became commercially available around 1925, with widespread adoption occurring after 1950.[3][6]

While the exact date of the first synthesis of this compound is not documented in readily available literature, its emergence can be traced to the development of its primary application: C.I. Pigment Yellow 111.[7] This pigment was first introduced in the early 1970s by Geigy under the trade name Irgalite Yellow F4G.[7] As an essential precursor, the synthesis of this compound would have been developed and optimized in the years leading up to the commercialization of this pigment. The development of such specialized intermediates reflects the maturation of the pigment industry, where fine-tuning of molecular structure was employed to achieve specific desirable properties in the final colorant, such as hue, tinctorial strength, lightfastness, and solvent resistance.

Synthesis and Mechanism

The synthesis of this compound is a classic example of N-acetoacetylation of an aromatic amine. The most common and industrially viable method involves the reaction of 5-Chloro-2-methoxyaniline with an acetoacetylating agent, typically diketene.

The reaction mechanism proceeds via a nucleophilic attack of the amine group of 5-Chloro-2-methoxyaniline on one of the carbonyl carbons of diketene, which is a highly reactive lactone. This is followed by a ring-opening of the diketene molecule to form the final acetoacetanilide product. The reaction is typically carried out in an inert solvent.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

-

Preparation of the Reaction Vessel: A clean, dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with a suitable inert solvent (e.g., toluene or xylene).

-

Addition of Amine: 5-Chloro-2-methoxyaniline is dissolved in the solvent in the reaction flask.

-

Addition of Diketene: Diketene is added dropwise to the stirred solution of the amine via the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature within a specified range (typically 20-40 °C).

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting amine.

-

Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution upon cooling. The solid product is then collected by filtration.

-

Purification: The crude product is washed with a suitable solvent to remove any unreacted starting materials and by-products. If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

-

Drying: The purified this compound is dried under vacuum to a constant weight.

Application in Pigment Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of C.I. Pigment Yellow 111.[7] This pigment is a monoazo pigment, meaning it contains one azo group (-N=N-).

The synthesis of C.I. Pigment Yellow 111 involves a two-step process:

-

Diazotization: An aromatic amine, 2-methoxy-4-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with this compound (the coupling component). The electrophilic diazonium ion attacks the electron-rich carbon atom of the active methylene group in the acetoacetanilide, leading to the formation of the final azo pigment.

References

A Senior Application Scientist's Guide to N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide: A Versatile Precursor in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of organic synthesis, the strategic value of a precursor is measured by its reactivity, accessibility, and the diversity of molecular scaffolds it can generate. N-(5-Chloro-2-methoxyphenyl)-3-oxobutanamide, a seemingly unassuming acetoacetanilide derivative, embodies these qualities. This technical guide moves beyond a simple recitation of facts to provide a deeper understanding of this molecule's role as a pivotal intermediate. We will explore the causality behind its synthesis, delve into its application in constructing complex heterocyclic systems, and contextualize its importance in the development of functional materials and potential pharmaceutical agents. This document is designed to serve as a practical and insightful resource for the laboratory professional, bridging the gap between theoretical knowledge and real-world application.

Core Characteristics and Physicochemical Profile

This compound, also known as 5'-Chloro-2'-methoxyacetoacetanilide, is a bifunctional organic compound featuring a reactive β-ketoamide moiety and a substituted aromatic ring.[1] This unique combination of functional groups is the foundation of its synthetic versatility.

Chemical Identity:

-

Systematic Name: this compound

-

Synonyms: 5'-Chloro-2'-methoxyacetoacetanilide[1]

The molecule's structure inherently possesses a tautomeric equilibrium between the keto and enol forms, a characteristic that dictates its reactivity pathways. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group on the phenyl ring further modulate the electronic properties of the amide, influencing its reactivity in subsequent transformations.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 241.67 g/mol | [2][3] |

| Appearance | White to pink powder | [1][4] |

| Melting Point | 92 °C | [3][4] |

| Boiling Point (Predicted) | 396.2 ± 37.0 °C | [4] |

| Density (Predicted) | 1.281 ± 0.06 g/cm³ | [4] |

| Water Solubility | 250 mg/L at 22°C | [4] |

| XLogP3 (Predicted) | 2.1 | [3] |

Synthesis Protocol: The Amidation of a β-Keto-Ester

The most direct and industrially scalable synthesis of this compound involves the condensation of a substituted aniline with a β-keto-ester, typically ethyl acetoacetate.[5] This reaction is a classic example of nucleophilic acyl substitution at the ester carbonyl, driven by the greater nucleophilicity of the amine compared to the alcohol leaving group.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via the condensation of 5-Chloro-2-methoxyaniline and ethyl acetoacetate.

Materials:

-

5-Chloro-2-methoxyaniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Toluene or Xylene (solvent)

-

p-Toluenesulfonic acid (catalytic amount, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 5-Chloro-2-methoxyaniline and the solvent (Toluene).

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate. A catalytic amount of p-toluenesulfonic acid can be added to increase the reaction rate, although heating is often sufficient.

-

Azeotropic Reflux: Heat the reaction mixture to reflux. The purpose of the Dean-Stark trap is to azeotropically remove the ethanol byproduct, which drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the non-polar solvent upon cooling.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold hexane or diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure this compound.

Causality in the Synthesis Workflow

-

Choice of Reactant: Ethyl acetoacetate is an ideal and cost-effective source of the acetoacetyl group.

-

Solvent and Reflux: High-boiling azeotropic solvents like toluene are used to achieve the necessary reaction temperature and to facilitate the removal of the ethanol byproduct, preventing the reverse reaction.

-

Catalyst (Optional): An acid catalyst protonates the ester's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aniline.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of the title compound.

Core Applications in Organic Synthesis

The true value of this compound is realized in its application as a versatile precursor. Its dual functionality allows for a range of transformations, primarily in the synthesis of pigments and complex heterocyclic molecules.

Intermediate for Organic Pigments